molecular formula C24H27P B039560 Tris(2,5-dimethylphenyl)phosphine CAS No. 115034-38-3

Tris(2,5-dimethylphenyl)phosphine

Cat. No.: B039560
CAS No.: 115034-38-3
M. Wt: 346.4 g/mol
InChI Key: KAAYGTMPJQOOGY-UHFFFAOYSA-N
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Description

Tris(2,5-dimethylphenyl)phosphine: is an organophosphorus compound with the chemical formula C24H27P . It is a white or pale yellow crystalline solid with a distinctive odor . This compound is a tertiary phosphine, meaning it has three phenyl groups attached to a central phosphorus atom. It is used in various chemical reactions and has applications in different fields, including catalysis and material science.

Mechanism of Action

Target of Action

Tris(2,5-dimethylphenyl)phosphine is a type of tertiary phosphine . It is often used as a ligand or catalyst in organic synthesis reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the reaction process and influences the outcome.

Mode of Action

The compound interacts with its targets by acting as a ligand, binding to a central atom in a coordination complex . This interaction can facilitate various organic reactions, such as hydrogenation and coupling reactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. As a catalyst, it can accelerate a wide range of reactions and influence multiple pathways. For instance, it can promote hydrogenation reactions, which are crucial in various biochemical processes .

Pharmacokinetics

As a phosphine compound, it is likely to have low water solubility and high solubility in organic solvents . These properties can affect its bioavailability and distribution in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. In general, as a catalyst, it can facilitate reactions to proceed more efficiently and selectively, leading to desired products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under normal temperature but may react with strong oxidizing agents . Its solubility in different solvents can also affect its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2,5-dimethylphenyl)phosphine can be synthesized by reacting phenyl phosphorus chloride with p-xylene. The specific preparation process involves reacting p-xylene with phosphorus chloride in an appropriate solvent at low temperature to generate this compound .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tris(2,5-dimethylphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Various halogenated compounds can be used as reagents for substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic compounds.

    Substitution: Substituted phosphines with different functional groups.

Scientific Research Applications

Chemistry: Tris(2,5-dimethylphenyl)phosphine is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions .

Biology and Medicine: In biological studies, this compound is used as a reducing agent for disulfide bonds in proteins. This property makes it useful in protein folding studies and in the preparation of reduced protein samples for analysis .

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacture of certain plastics. It is also used in the synthesis of fine chemicals and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: Tris(2,5-dimethylphenyl)phosphine is unique due to its specific arrangement of methyl groups, which can influence its steric and electronic properties. This makes it particularly useful in certain catalytic applications where these properties are advantageous .

Biological Activity

Tris(2,5-dimethylphenyl)phosphine (TDMPP) is an organophosphorus compound that has garnered attention for its role in catalysis and coordination chemistry. Its unique structure, characterized by a phosphorus atom bonded to three bulky 2,5-dimethylphenyl groups, imparts significant steric hindrance and electronic properties that influence its biological activity and applications.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H27_{27}P
  • Molar Mass : 346.44 g/mol
  • Melting Point : 154-158 °C
  • Storage Conditions : Under inert gas (nitrogen or argon) at 2-8 °C

The bulky nature of the dimethylphenyl substituents enhances the stability of TDMPP under air and moisture, making it suitable for various synthetic applications .

Biological Activity Overview

TDMPP primarily functions as a ligand in coordination chemistry, where it forms stable complexes with transition metals. These complexes are essential in catalyzing various organic reactions, including cross-coupling reactions that are pivotal in synthesizing complex organic molecules. The biological implications of these reactions are significant, particularly in drug development and materials science.

  • Catalytic Activity : TDMPP acts as a precursor for transition-metal catalysts that facilitate carbon-carbon bond formation through cross-coupling reactions. This is crucial for synthesizing pharmaceuticals and agrochemicals.
  • Stabilization of Metal Centers : The steric bulk of TDMPP allows for selective binding to metal centers, enhancing catalytic efficiency while minimizing side reactions .

Case Studies

  • Cross-Coupling Reactions :
    • TDMPP has been extensively studied in palladium-catalyzed cross-coupling reactions. For instance, its use in the Suzuki coupling reaction has shown improved yields compared to other phosphine ligands due to its ability to stabilize the palladium center effectively .
  • Coordination Chemistry :
    • A study highlighted the formation of stable complexes between TDMPP and various transition metals, demonstrating its efficacy in catalyzing reactions such as olefin metathesis and hydrogenation . The crystal structures of these complexes reveal insights into the geometric arrangements that contribute to their reactivity.
  • Enantioselective Catalysis :
    • TDMPP has been utilized in enantioselective hydrogenation processes, showing competitive performance against traditional bidentate ligands. This suggests potential applications in asymmetric synthesis, which is vital for producing chiral pharmaceuticals .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Tris(3,5-dimethylphenyl)phosphineSimilar triaryl structure but different substitution patternDifferent steric and electronic properties
Tris(4-methoxy-3,5-dimethylphenyl)phosphineContains methoxy groups enhancing solubilityPotentially different reactivity due to methoxy groups
Tris(dimethylamino)phosphineFeatures dimethylamino groups instead of aryl groupsDifferent reactivity patterns due to amino functionality

The comparison illustrates that while TDMPP is effective in catalysis due to its specific steric hindrance and electronic properties, other phosphines may offer distinct advantages depending on the reaction conditions and desired outcomes.

Properties

IUPAC Name

tris(2,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27P/c1-16-7-10-19(4)22(13-16)25(23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAYGTMPJQOOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)P(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370554
Record name TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115034-38-3
Record name TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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